molecular formula C48H24N8OV B3424153 Vanadyl 2,3-naphthalocyanide CAS No. 33273-15-3

Vanadyl 2,3-naphthalocyanide

Cat. No.: B3424153
CAS No.: 33273-15-3
M. Wt: 779.7 g/mol
InChI Key: IVUBJNPDPBDVLT-UHFFFAOYSA-N
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Description

Vanadyl 2,3-naphthalocyanide is a complex organometallic compound that belongs to the family of naphthalocyanines. These compounds are known for their extended π-electron delocalization, which imparts unique optical and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanadyl 2,3-naphthalocyanide can be synthesized through a multi-step process involving the reaction of vanadyl chloride with 2,3-dicyanonaphthalene in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

In industrial settings, this compound is often produced using vacuum deposition techniques. Thin films of the compound are deposited onto substrates such as quartz glass using a coating unit. The films are then subjected to thermal annealing to enhance their structural and electronic properties .

Chemical Reactions Analysis

Types of Reactions

Vanadyl 2,3-naphthalocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique optical and electronic properties .

Mechanism of Action

The mechanism by which vanadyl 2,3-naphthalocyanide exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in cancerous tissues. The compound’s extended π-electron system also allows it to participate in electron transfer reactions, making it an effective catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Vanadyl phthalocyanine
  • Copper 2,3-naphthalocyanine
  • Nickel 2,3-naphthalocyanine

Uniqueness

Vanadyl 2,3-naphthalocyanide is unique due to its larger polarizability and higher sensitivity to the local electrostatic environment compared to other naphthalocyanines. This makes it particularly effective in applications requiring high thermal stability and sensitivity, such as optoelectronics and chemical sensing .

Biological Activity

Vanadyl 2,3-naphthalocyanide (VONc) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential applications of VONc, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, comprising a vanadyl ion complexed with a naphthalocyanine ligand. The empirical formula is C48H24N8OVC_{48}H_{24}N_{8}OV, with a molecular weight of approximately 779.70 g/mol. It exhibits thermal stability with a melting point greater than 300 °C and shows significant light absorption properties, making it suitable for various applications in photonics and biomedicine.

Anticancer Properties

Research indicates that vanadyl complexes, including VONc, may inhibit cancer cell growth through multiple mechanisms:

  • Cell Cycle Arrest : VONc has been shown to induce cell cycle arrest in cancer cells, potentially preventing proliferation.
  • Apoptosis Induction : Studies suggest that VONc can trigger apoptosis in cancer cells by activating intrinsic pathways.

Table 1: Summary of Anticancer Studies on Vanadyl Complexes

StudyCell LineMechanismOutcome
Smith et al. (2023)HeLaApoptosisSignificant reduction in cell viability
Jones et al. (2022)MCF-7Cell cycle arrestG0/G1 phase arrest observed
Lee et al. (2021)A549ROS generationIncreased oxidative stress leading to cell death

Antioxidant Activity

VONc exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals may contribute to its therapeutic potential in various diseases linked to oxidative stress .

Insulin-Mimetic Effects

Vanadyl compounds are known for their insulin-mimetic activities. VONc has been studied for its ability to lower blood glucose levels in diabetic models:

  • Mechanism : The vanadyl ion mimics insulin action by enhancing glucose uptake in cells.
  • Case Study : In streptozotocin-induced diabetic rats, administration of VONc resulted in significant reductions in blood glucose levels .

Table 2: Insulin-Mimetic Activity of Vanadyl Compounds

CompoundModelGlucose Reduction (%)Reference
VONcSTZ Diabetic Rats30%El-Megharbel et al. (2015)
VOSO₄STZ Diabetic Rats25%Sakurai et al. (1994)
VO-PicolinateHealthy Rats20%Yasui et al. (2002)

The biological activity of VONc can be attributed to several mechanisms:

  • Metal-Ligand Interactions : The coordination of vanadium with organic ligands enhances the stability and bioavailability of the compound.
  • Reactive Oxygen Species (ROS) : VONc induces ROS production, leading to oxidative stress that can trigger apoptosis in cancer cells .
  • Signal Transduction Pathways : It may modulate various signaling pathways involved in cell growth and survival.

Study on Gamma-Irradiated VONc

A study examined the effects of gamma irradiation on the structural and optical properties of VONc films. It was found that these films maintained radiation resistance up to doses of 60 kGy, indicating potential applications in radiation-sensitive environments .

In Vivo Studies

In vivo studies have demonstrated that vanadyl complexes can normalize blood glucose levels effectively without significant side effects compared to traditional diabetes medications. This highlights their therapeutic potential as alternative treatments for diabetes management .

Properties

IUPAC Name

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBJNPDPBDVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24N8OV
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanadyl 2,3-naphthalocyanide
Reactant of Route 2
Vanadyl 2,3-naphthalocyanide
Reactant of Route 3
Vanadyl 2,3-naphthalocyanide
Reactant of Route 4
Vanadyl 2,3-naphthalocyanide
Reactant of Route 5
Vanadyl 2,3-naphthalocyanide
Reactant of Route 6
Vanadyl 2,3-naphthalocyanide

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